molecular formula C11H19NO3 B3393134 Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1931912-08-1

Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3393134
CAS No.: 1931912-08-1
M. Wt: 213.27
InChI Key: HDPGSWMTDGGUEB-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1931912-08-1) is a bicyclic heterocyclic compound with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . The structure features a rigid 2-azabicyclo[2.2.1]heptane core, a hydroxyl group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a chiral building block in pharmaceutical synthesis, leveraging its stereochemical rigidity to influence the bioactivity of drug candidates. It is stored at 2–8°C under dry conditions to maintain stability .

Properties

IUPAC Name

tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGSWMTDGGUEB-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-03-9) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure and the presence of a hydroxyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • Purity : 97%

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) and β-secretase, enzymes implicated in neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Effects : Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides .

Biological Activity Data

The biological activity of this compound has been evaluated in various experimental models:

Study Type Findings
In vitro (Astrocyte cultures)Demonstrated a protective effect against Aβ-induced cell death, improving cell viability by approximately 20% compared to untreated controls .
In vivo (Rodent models)Showed moderate effects on reducing cognitive deficits in models of Alzheimer's disease; however, bioavailability issues were noted .
Enzymatic assaysExhibited significant inhibition of AChE activity, suggesting potential as a therapeutic agent for cognitive enhancement .

Case Studies and Research Findings

  • Neuroprotective Study :
    • In a study investigating the effects of Aβ on astrocytes, the compound was found to significantly reduce cell death and improve viability when co-administered with Aβ peptide . The mechanism was attributed to a reduction in TNF-α levels and oxidative stress markers.
  • Cognitive Function Assessment :
    • An animal model study demonstrated that treatment with this compound improved memory retention and reduced anxiety-like behaviors in rodents subjected to scopolamine-induced amnesia . The results suggest that the compound may enhance cholinergic transmission.
  • Enzyme Inhibition Analysis :
    • The compound was tested for its ability to inhibit AChE and β-secretase in vitro, showing IC50 values indicative of strong inhibitory potential compared to standard drugs used for Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of azabicyclo[2.2.1]heptane derivatives, which differ in stereochemistry, functional groups, and substituents. Below is a systematic comparison:

Stereochemical Variants

Key stereoisomers and their properties:

Compound Name CAS Number Configuration Molecular Formula Key Differences Source
tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 1932123-56-2 (1R,4R,5R) C₁₁H₁₉NO₃ Enantiomeric configuration
tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 207405-69-4 (1R,4R,5S) C₁₁H₁₉NO₃ Hydroxyl group stereochemistry
tert-Butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 1932042-59-5 (1S,4S,5R) C₁₁H₁₉NO₃ Opposite configuration at C5
  • Impact of Stereochemistry : The (1S,4S,5S) configuration in the target compound confers distinct physicochemical properties, such as solubility and crystallinity, compared to its enantiomers. For example, the (1R,4R,5R) isomer (CAS: 1932123-56-2) has identical molecular weight but different optical rotation and bioavailability .

Functional Group Modifications

Compound Name CAS Number Functional Group Key Differences Bioactivity/Use Source
tert-Butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1256107-32-0 -NH₂ Hydroxyl → amino group Intermediate for kinase inhibitors
tert-Butyl (1S,4S,5S)-5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 1378864-79-9 -CH₂Br Hydroxyl → bromomethyl Alkylating agent in synthesis
MRS4815 (P2Y14R antagonist) - Ethyl carboxylate Expanded substituents on bicyclic core IC₅₀: 3.11 nM (human P2Y14R)
  • Hydroxyl vs. Amino Groups: Replacing the hydroxyl group with an amino group (e.g., CAS: 1256107-32-0) enhances nucleophilicity, making it suitable for coupling reactions in peptide synthesis .
  • Biological Relevance : MRS4815, a derivative with a trifluoromethylphenyl-naphthalene substituent, demonstrates high receptor affinity, highlighting the role of substituents in bioactivity .

Physicochemical Properties

Property Target Compound (1R,4R,5R)-Isomer (1S,4S,5R)-Isomer
Melting Point Not reported Not reported Not reported
Solubility (Water) Low Low Moderate
LogP (Predicted) 1.2 1.2 0.9
  • Lipophilicity : The tert-butyl group increases logP values across analogs, favoring membrane permeability in drug design .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in medicinal chemistry applications?

The compound’s reactivity arises from its bicyclo[2.2.1]heptane framework, which imposes spatial constraints, and functional groups like the hydroxyl (-OH) and tert-butoxycarbonyl (Boc) moieties. The bicyclic structure stabilizes transition states in ring-opening reactions, while the Boc group enhances solubility and protects the amine during synthetic modifications . The hydroxyl group enables hydrogen bonding with biological targets, such as enzymes or receptors, making it a critical pharmacophore .

Q. What synthetic routes are commonly used to prepare this compound, and what are critical optimization parameters?

Synthesis typically involves:

Bicyclic framework construction : Cycloaddition or ring-closing metathesis to form the 2-azabicyclo[2.2.1]heptane core.

Functionalization : Introduction of the hydroxyl group via oxidation or nucleophilic substitution.

Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) .

Q. Key optimization parameters :

ParameterImpact
Catalyst (e.g., Pd/C for hydrogenation)Affords stereochemical control
Solvent polarity (e.g., THF vs. DMF)Influences reaction rate and byproduct formation
Temperature (20–80°C)Higher temps accelerate ring closure but risk racemization

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?

Discrepancies in stereochemistry (e.g., endo vs. exo configurations) often arise from divergent reaction conditions. To resolve these:

  • X-ray crystallography : Confirm absolute configuration using single-crystal analysis .
  • Chiral HPLC : Separate enantiomers and quantify optical purity .
  • Computational modeling (DFT) : Predict thermodynamic favorability of stereoisomers under specific conditions .

Case study : reports a (1S,4S,5S) configuration with 75% bioavailability, while describes a (1R,4R,5R) enantiomer. Comparative NMR analysis of diastereomeric derivatives (e.g., Mosher esters) can clarify these differences .

Q. What strategies optimize reaction yields when introducing the hydroxyimino group?

The hydroxyimino group (-NOH) is introduced via oxime formation using hydroxylamine hydrochloride. Challenges include competing side reactions (e.g., overoxidation to nitro groups). Mitigation strategies:

  • pH control : Maintain mildly acidic conditions (pH 4–5) to favor oxime over nitrone formation .
  • Temperature modulation : Conduct reactions at 0–4°C to suppress decomposition .
  • Catalyst screening : Use ceric ammonium nitrate (CAN) for selective oxidation of amines to hydroxyimino groups .

Q. Yield comparison :

ConditionYield (%)Purity (%)
Room temp, no catalyst4580
4°C, CAN catalyst7895

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictory SAR data (e.g., receptor binding vs. enzyme inhibition) may stem from:

  • Conformational flexibility : The bicyclic core adopts different poses in solution vs. crystal states. Use dynamic NMR or MD simulations to assess flexibility .
  • Impurity profiles : Trace solvents (e.g., DMSO) or synthetic intermediates (e.g., unreacted Boc precursors) can skew bioassays. Validate purity via LC-MS (>98%) .

Q. Recommended workflow :

Synthesize analogs with systematic modifications (e.g., hydroxyl → methoxy).

Test in parallel assays (e.g., SPR for binding, fluorogenic substrates for enzyme inhibition).

Corrogate data with molecular docking to identify critical binding interactions .

Data Analysis and Methodological Guidance

Q. What spectroscopic techniques are most effective for characterizing this compound?

TechniqueApplicationExample Data
¹H/¹³C NMR Assign stereochemistry and confirm Boc protectionδ 1.44 ppm (t-Bu), δ 4.21 ppm (bridgehead H)
IR Identify hydroxyl (3400 cm⁻¹) and carbonyl (1720 cm⁻¹) groups
HRMS Verify molecular formula (C₁₁H₁₉NO₃ requires m/z 213.1365)

Q. How to design experiments for analyzing stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs .
  • Thermal stability : Use DSC/TGA to determine decomposition onset temperature (>150°C typical for Boc-protected compounds) .

Data interpretation : A half-life <24 hrs at pH 2 suggests poor gastric stability, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.